Comparative Cytotoxicity of Damsin Versus Coronopilin and Ambrosin in Breast Cancer Cell Lines
In a head-to-head comparison against coronopilin and ambrosin in the breast cancer cell line JIMT-1, damsin exhibited an IC50 value of 3.3 ± 0.6 µM, which is substantially more potent than coronopilin (IC50 = 21.8 ± 2.6 µM) and comparable to ambrosin (IC50 = 4.6 ± 1.7 µM) [1]. This represents a 6.6-fold greater cytotoxic potency for damsin relative to coronopilin under identical assay conditions. Across three breast cancer cell lines tested (MCF-7, JIMT-1, HCC1937), damsin consistently demonstrated single-digit micromolar potency, whereas coronopilin required significantly higher concentrations to achieve equivalent inhibition [1].
| Evidence Dimension | Cytotoxicity (IC50) in JIMT-1 breast cancer cells |
|---|---|
| Target Compound Data | 3.3 ± 0.6 µM |
| Comparator Or Baseline | Coronopilin: 21.8 ± 2.6 µM; Ambrosin: 4.6 ± 1.7 µM |
| Quantified Difference | Damsin is 6.6-fold more potent than coronopilin; 1.4-fold more potent than ambrosin |
| Conditions | JIMT-1 breast cancer cell line; MTT assay; 72 h exposure; mean ± SD from 2-4 experiments with n=6 |
Why This Matters
Procurement of damsin rather than coronopilin ensures access to a compound with single-digit micromolar potency across multiple breast cancer models, which is essential for dose-response studies requiring consistent efficacy.
- [1] Villagomez, R., et al. (2017). Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative. PLoS ONE, 12(9), e0184304. Table 1. View Source
